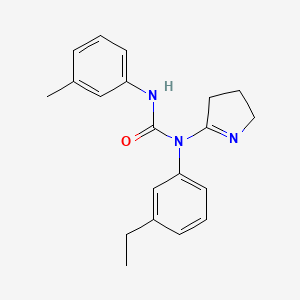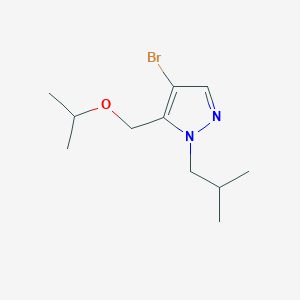![molecular formula C10H14N2O4 B2876443 2,7-Dihydroxyoctahydro-5h,10h-dipyrrolo[1,2-a:1',2'-d]pyrazine-5,10-dione CAS No. 94292-34-9](/img/structure/B2876443.png)
2,7-Dihydroxyoctahydro-5h,10h-dipyrrolo[1,2-a:1',2'-d]pyrazine-5,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2,7-Dihydroxyoctahydro-5h,10h-dipyrrolo[1,2-a:1’,2’-d]pyrazine-5,10-dione” is a chemical compound with the molecular formula C10H14N2O4 . It is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrrole ring and a pyrazine ring . The molecular weight is 226.229 Da .Physical And Chemical Properties Analysis
This compound has a density of 1.6±0.1 g/cm3, a boiling point of 525.9±50.0 °C at 760 mmHg, and a flash point of 271.9±30.1 °C . It has 6 H bond acceptors, 2 H bond donors, and no freely rotating bonds .Scientific Research Applications
Antimicrobial Activity
Pyrrolopyrazine derivatives have been shown to exhibit significant antimicrobial properties . They are effective against a variety of bacterial and fungal pathogens. The presence of the pyrrole and pyrazine rings in these compounds contributes to their ability to interfere with the microbial cell processes, leading to their antimicrobial efficacy .
Anti-inflammatory Properties
These derivatives also display anti-inflammatory activities , which can be beneficial in the treatment of chronic inflammatory diseases. By modulating inflammatory pathways, they can help in reducing inflammation and the associated pain .
Antiviral Uses
The antiviral potential of pyrrolopyrazine derivatives makes them candidates for the development of new antiviral drugs. They can inhibit the replication of viruses, thus serving as a base for creating compounds that could combat viral infections .
Antifungal Applications
Similar to their antibacterial properties, pyrrolopyrazine derivatives have shown antifungal activities . They can be used to develop treatments for fungal infections, which are particularly challenging to treat due to the resistance developed by certain fungal strains .
Antioxidant Effects
These compounds have been recognized for their antioxidant properties . They can neutralize free radicals and prevent oxidative stress, which is implicated in various diseases, including neurodegenerative disorders .
Antitumor and Anticancer Potential
Pyrrolopyrazine derivatives have been studied for their antitumor and anticancer activities . They can induce apoptosis in cancer cells and inhibit tumor growth, making them promising leads in cancer therapy research .
Kinase Inhibition
Some pyrrolopyrazine derivatives are known to inhibit kinases, which are enzymes that play a crucial role in signal transduction pathways. This activity is particularly important in the context of cancer, as many cancers are driven by aberrant kinase activity .
Drug Discovery and Development
Due to their diverse biological activities, pyrrolopyrazine derivatives are valuable scaffolds in drug discovery. They can be modified to enhance their efficacy and specificity, leading to the development of new pharmaceutical agents .
Safety and Hazards
properties
IUPAC Name |
5,11-dihydroxy-1,7-diazatricyclo[7.3.0.03,7]dodecane-2,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4/c13-5-1-7-9(15)12-4-6(14)2-8(12)10(16)11(7)3-5/h5-8,13-14H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQGWDKDNHSCHDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN2C1C(=O)N3CC(CC3C2=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Dihydroxyoctahydro-5h,10h-dipyrrolo[1,2-a:1',2'-d]pyrazine-5,10-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-cyclohexyl-3-isobutyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2876360.png)
![2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoic acid](/img/structure/B2876361.png)



![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2876369.png)

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-tosylpropanamide](/img/structure/B2876373.png)
![1-[2-(2,6-dimethylphenoxy)ethoxy]-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol Dihydrochloride](/img/structure/B2876374.png)
![1-(1-Azidoethyl)-2-oxabicyclo[2.1.1]hexane](/img/structure/B2876375.png)
![N-[1-(N'-hydroxycarbamimidoyl)cycloheptyl]acetamide](/img/structure/B2876376.png)
![methyl 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2876378.png)
![2-[(2R,3R)-2,3-Dimethylcyclopropyl]ethanamine;hydrochloride](/img/structure/B2876379.png)
![2-[4-(3-Chlorobenzenesulfonyl)piperazine-1-carbonyl]benzoic acid](/img/structure/B2876380.png)